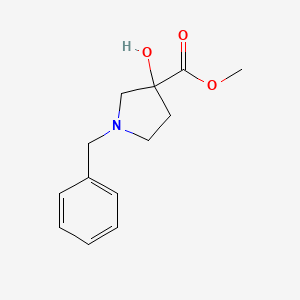

Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-17-12(15)13(16)7-8-14(10-13)9-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKSRKKJYRKENF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201194234 | |

| Record name | Methyl 3-hydroxy-1-(phenylmethyl)-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118937-14-7 | |

| Record name | Methyl 3-hydroxy-1-(phenylmethyl)-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118937-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxy-1-(phenylmethyl)-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate typically involves the reaction of benzylamine with an appropriate ester or acid derivative. One common method involves the use of methyl 3-hydroxypyrrolidine-3-carboxylate as a starting material, which is then reacted with benzyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol.

Scientific Research Applications

Chemistry

MHPC serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, making it a valuable scaffold for drug development.

Biology

Research indicates that MHPC exhibits potential biological activities , including:

- Antimicrobial Properties: Studies suggest that MHPC may inhibit the growth of certain bacterial strains.

- Antiviral Activities: Preliminary research shows potential effectiveness against viral infections.

Medicine

MHPC is being investigated for its potential as a drug candidate for various therapeutic applications:

- Cancer Treatment: In vitro studies have demonstrated cytotoxic effects on human cancer cell lines, indicating its potential role in chemotherapy regimens.

- Neurological Applications: Due to its ability to interact with neurotransmitter systems, MHPC is being explored for neuroprotective effects.

Case Study 1: Anticancer Efficacy

In a study involving human prostate cancer cells (22Rv1), MHPC demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition at low concentrations. This suggests that MHPC could enhance the efficacy of existing chemotherapy regimens by overcoming drug resistance mechanisms.

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial properties of MHPC against various bacterial strains. Results indicated that MHPC exhibited notable inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems . The pyrrolidine ring and benzyl group play crucial roles in its binding to target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features, molecular weights, and applications of Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate and its analogs:

Key Observations :

Substituent Effects: Hydroxyl vs. This may enhance solubility in polar solvents and biological activity . 5-Oxo Group: Compounds with a 5-oxo group (e.g., CAS 1239764-72-7 and 42346-68-9) exhibit ketone reactivity, enabling participation in nucleophilic additions or redox reactions .

Functional Group Impact: Methyl Ester vs. Carboxylic Acid: The ester group (target compound, CAS 885962-77-6, 1239764-72-7) offers hydrolytic stability compared to the carboxylic acid (CAS 42346-68-9), which may require specialized handling due to corrosivity . Pyrazole vs.

Biological Activity

Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate (MBHPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with MBHPC, including its mechanisms of action, biological effects, and relevant research findings.

- Chemical Formula : C₁₁H₁₅NO₃

- Molecular Weight : 205.25 g/mol

The structure of MBHPC includes a hydroxyl group and an ester functional group, which play crucial roles in its reactivity and biological interactions. These functional groups facilitate hydrogen bonding and other interactions with biological macromolecules, potentially influencing enzyme activity and receptor interactions.

The biological activity of MBHPC is attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme mechanisms and metabolic pathways effectively. The compound's hydroxyl group allows for enhanced binding interactions with enzymes, which may lead to inhibition or activation depending on the specific target.

Antimicrobial Properties

Research indicates that MBHPC exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways essential for bacterial growth.

Neuroprotective Effects

MBHPC has also been investigated for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme associated with the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . The inhibition of AChE could potentially alleviate cognitive decline associated with Alzheimer's disease.

Case Studies

- Antimicrobial Activity : In a study evaluating the antibacterial effects of MBHPC against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial potential.

- Neuroprotection : In vitro studies on neuronal cell lines showed that MBHPC reduced cell death induced by oxidative stress (e.g., H₂O₂ exposure). The compound demonstrated a protective effect by upregulating antioxidant enzymes, suggesting a mechanism that mitigates oxidative damage in neurons .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| This compound | Hydroxyl group | Potential for different biological activity due to increased polarity |

| Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate | Fluorine atom | Enhanced metabolic stability and binding affinity |

| Methyl 1-benzyl-3-chloropyrrolidine-3-carboxylate | Chlorine atom | Different reactivity profile due to chlorine's properties |

Q & A

Q. What are the standard synthetic routes for Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-phenylcyclobutanecarbonyl chloride with 1-methyl-3-hydroxypyrrolidine at elevated temperatures (80°C for 17 hours) under anhydrous conditions yields structurally analogous pyrrolidine derivatives . Alternative methods include refluxing intermediates like methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by purification via recrystallization . Key steps involve protecting the hydroxyl group during synthesis to prevent side reactions.

Q. What safety precautions should be observed when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, general precautions for pyrrolidine derivatives apply:

- Use personal protective equipment (PPE), including gloves and safety goggles.

- Avoid inhalation of dust/aerosols; work in a fume hood.

- In case of skin contact, wash immediately with water for 15 minutes .

- Store in a cool, dry environment away from incompatible substances (e.g., strong oxidizers) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR : Analyze the - and -NMR spectra to confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and the ester moiety (COOCH at δ 3.6–3.8 ppm).

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (expected m/z for CHNO: ~247.12).

- HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can the pyrrolidine ring puckering be quantitatively analyzed using Cremer-Pople parameters?

Cremer-Pople parameters define ring puckering amplitude () and phase angle () to describe non-planar rings. For this compound:

- Determine atomic coordinates via X-ray crystallography.

- Calculate displacements perpendicular to the mean plane of the pyrrolidine ring.

- Use software like Mercury to compute (typically 0.5–0.7 Å for pyrrolidines) and , which indicates pseudorotation states . Example A related structure showed , , reflecting a twisted envelope conformation .

Q. What methods are employed to validate the crystal structure of this compound?

- SHELX Refinement : Use SHELXL for least-squares refinement against diffraction data, checking R-factors (e.g., ) and residual electron density maps .

- PLATON Validation : Analyze geometric outliers (bond lengths, angles) and assess hydrogen-bonding networks.

- CCDC Tools : Cross-validate using the Cambridge Structural Database (CSD) to compare with analogous structures .

Q. How can data contradictions in crystallographic refinement be resolved?

- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains .

- Disorder Modeling : Split atomic positions and refine occupancy ratios. For example, a benzyl group may exhibit rotational disorder, requiring multi-conformational modeling .

- High-Resolution Data : Prioritize datasets with to reduce ambiguity in electron density maps .

Methodological Notes

- Synthesis Optimization : For improved yields, consider microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated coupling for benzylation) .

- Structural Analysis : Combine DFT calculations (e.g., Gaussian) with experimental data to predict and verify puckering energetics .

- Safety Protocols : Regularly update SDS documentation and conduct hazard assessments for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.